![molecular formula C15H17NO2S B14001372 Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- CAS No. 77422-78-7](/img/structure/B14001372.png)
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- is an organic compound with the molecular formula C15H17NO2S. It is known for its unique structure, which includes a benzenamine core substituted with two methoxy groups at positions 2 and 6, and a phenylthio-methyl group at position 4. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- typically involves the reaction of 2,6-dimethoxyaniline with a phenylthio-methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio-methyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, its phenylthio-methyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2,4-dimethoxy-: Similar structure but with methoxy groups at positions 2 and 4.
Benzenamine, 2,6-dimethoxy-4-methyl-: Similar structure but with a methyl group instead of a phenylthio-methyl group.
Uniqueness
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- is unique due to the presence of the phenylthio-methyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other similar compounds .
Propiedades
Número CAS |
77422-78-7 |
|---|---|
Fórmula molecular |
C15H17NO2S |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2,6-dimethoxy-4-(phenylsulfanylmethyl)aniline |
InChI |
InChI=1S/C15H17NO2S/c1-17-13-8-11(9-14(18-2)15(13)16)10-19-12-6-4-3-5-7-12/h3-9H,10,16H2,1-2H3 |
Clave InChI |
DYWZPXCKBHSLBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1N)OC)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


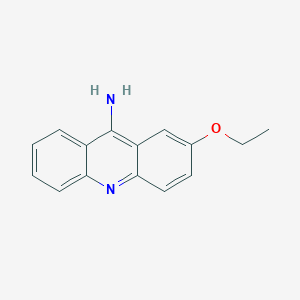
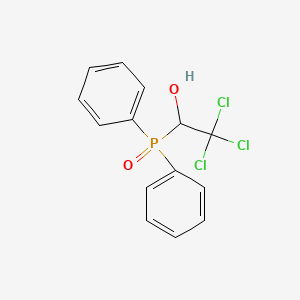
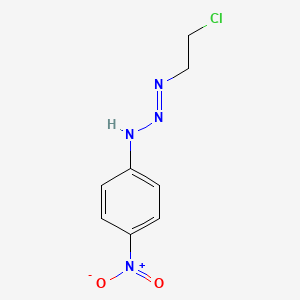
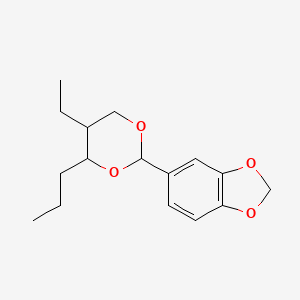
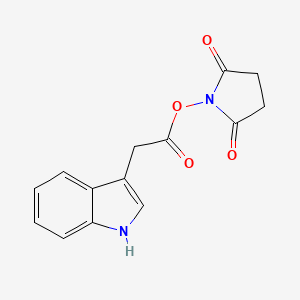
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
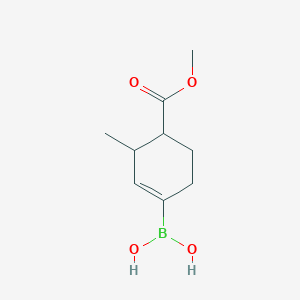
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
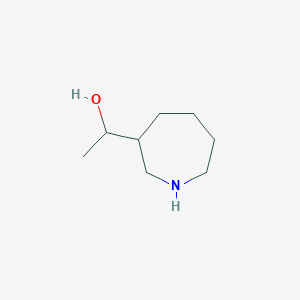
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)
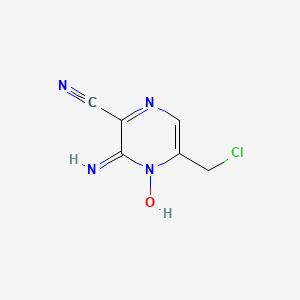
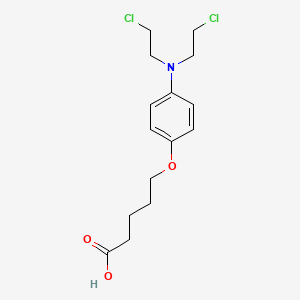
![[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14001373.png)
